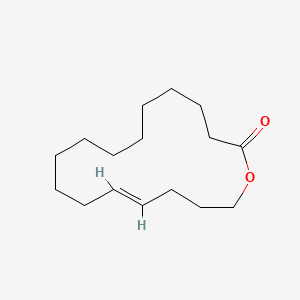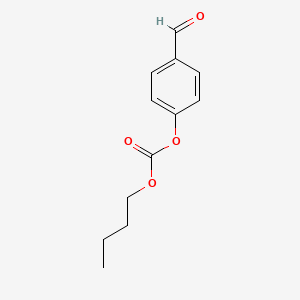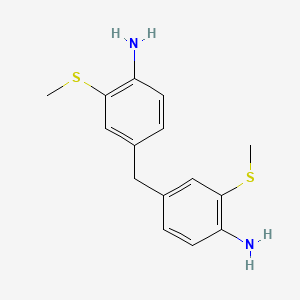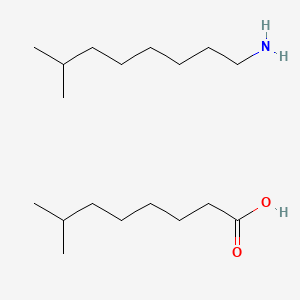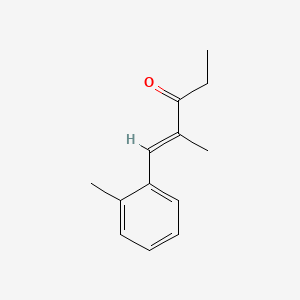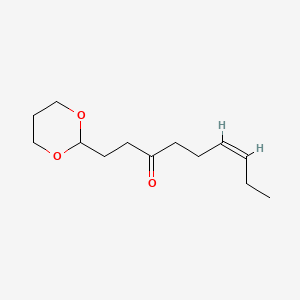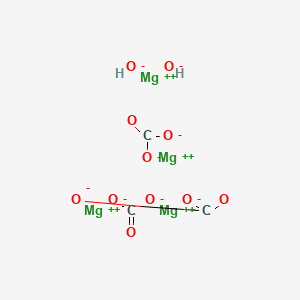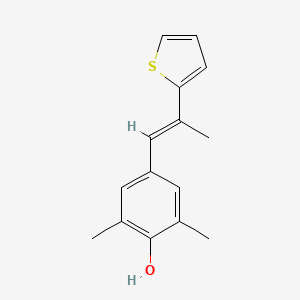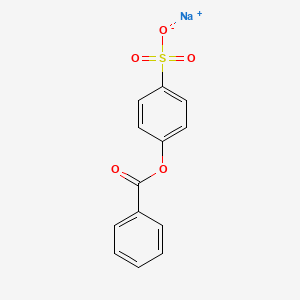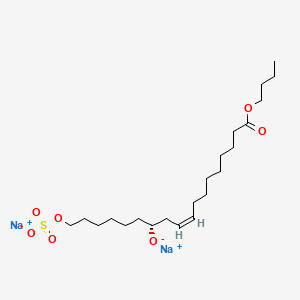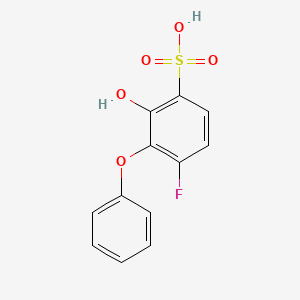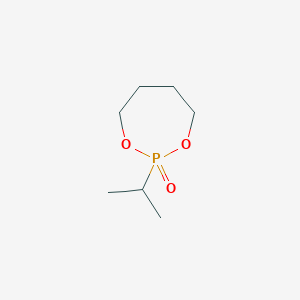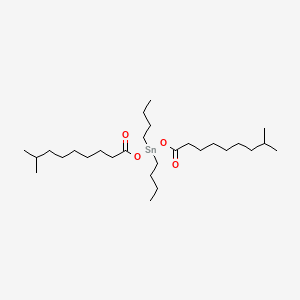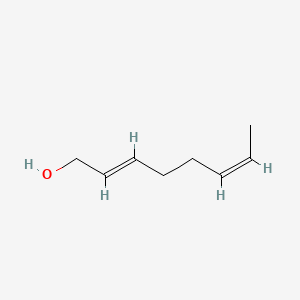
(2E,6Z)-Octa-2,6-dienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6Z)-Octa-2,6-dienol is an organic compound with the molecular formula C8H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds at the 2nd and 6th positions in its carbon chain. This compound is known for its distinctive fragrance and is often used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Octa-2,6-dienol typically involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired product. One common method involves the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce the number of steps involved. The use of high-efficiency catalysts and controlled reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
(2E,6Z)-Octa-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.
Reduction: Yields (2E,6Z)-Octane-2,6-diol.
Substitution: Forms compounds like (2E,6Z)-Octa-2,6-dienyl chloride.
科学的研究の応用
(2E,6Z)-Octa-2,6-dienol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
作用機序
The mechanism of action of (2E,6Z)-Octa-2,6-dienol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Farnesol: Another unsaturated alcohol with similar structural features but a longer carbon chain.
(2E,6Z)-Nonadienal: An aldehyde with similar double bond positions but different functional groups.
Uniqueness
(2E,6Z)-Octa-2,6-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its relatively short carbon chain compared to similar compounds like farnesol makes it more volatile and suitable for applications in the fragrance industry .
特性
CAS番号 |
97259-62-6 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(2E,6Z)-octa-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+ |
InChIキー |
ONYJRUXYOCZIAW-BRXUXDTNSA-N |
異性体SMILES |
C/C=C\CC/C=C/CO |
正規SMILES |
CC=CCCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



